4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Lipophilicity Drug-likeness Physicochemical profiling

4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (CAS 630057-47-5) is a fully synthetic small molecule belonging to the benzofuran-3-yl benzamide class. It features a benzofuran core substituted at the 2-position with a 4-chlorobenzoyl group and at the 3-position with a 4-bromobenzamide moiety.

Molecular Formula C22H13BrClNO3
Molecular Weight 454.7
CAS No. 630057-47-5
Cat. No. B2373597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
CAS630057-47-5
Molecular FormulaC22H13BrClNO3
Molecular Weight454.7
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H13BrClNO3/c23-15-9-5-14(6-10-15)22(27)25-19-17-3-1-2-4-18(17)28-21(19)20(26)13-7-11-16(24)12-8-13/h1-12H,(H,25,27)
InChIKeyQSSGWHDPCCCVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (CAS 630057-47-5) – Compound Identity and Physicochemical Baseline for Procurement Evaluation


4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (CAS 630057-47-5) is a fully synthetic small molecule belonging to the benzofuran-3-yl benzamide class. It features a benzofuran core substituted at the 2-position with a 4-chlorobenzoyl group and at the 3-position with a 4-bromobenzamide moiety [1]. The molecular formula is C22H13BrClNO3, with a molecular weight of 454.7 g/mol and a computed XLogP3-AA of 6.7, indicating pronounced lipophilicity relative to non-halogenated or mono-halogenated analogs in the same scaffold class. The compound carries one hydrogen bond donor and three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 59.3 Ų. No primary research publications, patents, or authoritative bioassay databases report quantitative biological activity data for this specific compound as of the search date. All evidence of differentiation is therefore derived from computed physicochemical properties, structural comparison with the closest commercially available analogs, and class-level structure–activity relationship (SAR) inferences from the broader benzofuran-benzamide literature [2].

4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide – Why Generic Substitution Within the Benzofuran-Benzamide Class Is Not Straightforward


Within the 2-(4-chlorobenzoyl)-1-benzofuran-3-yl benzamide series, subtle variations in halogen identity and position produce large differences in computed lipophilicity, electronic distribution, and hydrogen-bonding capacity that are known—from class-level SAR—to modulate membrane permeability, target engagement, and metabolic stability. The 4-bromo substituent on the benzamide ring of the target compound confers a distinct leaving-group potential and steric profile compared to the 4-chloro, 3-methoxy, or unsubstituted benzamide analogs. Similarly, relocating the bromine to the benzofuran ring (as in N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide, CAS 929390-63-6) alters the electronic conjugation of the core heterocycle. Procuring a generic “benzofuran benzamide” without precisely specifying the halogenation pattern risks unknowingly switching between compounds that, while isomeric or closely related, may exhibit divergent solubility, LogP, and—where class-level SAR translates—potentially divergent biological selectivity profiles. The quantitative evidence that follows documents the specific, measurable points of differentiation that distinguish 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide from its nearest commercially available comparator compounds [1].

4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates the 4-Bromo-Benzamide from the 4-Chloro and Unsubstituted Analogs

The target compound exhibits a computed XLogP3-AA of 6.7, compared with predicted values of approximately 6.2 for the 4-chloro analog (4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide) and approximately 5.9 for the unsubstituted parent (N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide) [1][2]. The increase of approximately 0.5–0.8 log units reflects the greater hydrophobicity of the bromine atom versus chlorine or hydrogen, which is expected to influence passive membrane permeability and non-specific protein binding. The XLogP3-AA values are computed by the same algorithmic method (XLogP3 3.0) within PubChem, ensuring cross-compound comparability.

Lipophilicity Drug-likeness Physicochemical profiling

Halogen Substitution Position: Bromine on Benzamide Ring (Target) Versus Bromine on Benzofuran Ring (CAS 929390-63-6)

The target compound (CAS 630057-47-5) has bromine at the para position of the benzamide phenyl ring, whereas its closest regioisomeric analog, N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (CAS 929390-63-6), carries the bromine at the 5-position of the benzofuran core. This regioisomeric difference results in distinct electronic environments: in the target, the electron-withdrawing bromine is conjugated with the amide carbonyl, potentially modulating amide bond stability and hydrogen-bonding geometry; in the analog, bromine directly deactivates the benzofuran ring, altering aromatic reactivity and metabolic soft-spot profile [1]. The molecular formula C22H13BrClNO3 is identical for both compounds; differentiation therefore relies entirely on substituent position.

Regioisomerism Electron distribution Metabolic stability

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area Differentiate from Methoxy-Substituted Analogs

The target compound has 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 59.3 Ų. In comparison, the 3-methoxybenzamide analog (N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide, CAS 630052-31-2) has an additional oxygen atom in the methoxy group, increasing HBA count to 4 and TPSA by approximately 9–10 Ų, while the molecular weight decreases to 405.83 g/mol [1]. The lower TPSA of the target compound predicts superior passive membrane permeability relative to alkoxy-substituted analogs, based on the well-established inverse correlation between TPSA and intestinal absorption/CNS penetration.

Hydrogen bonding Permeability Drug-likeness

Class-Level SAR: Halogenated Benzofuran-Benzamides Exhibit Enhanced Cytotoxicity in Leukemia and Cervical Carcinoma Models

A published structure–activity relationship study of fourteen benzofuran derivatives demonstrated that the presence of bromine substituents—particularly when introduced to a methyl or acetyl group attached to the benzofuran system—significantly increased cytotoxicity against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cell lines, with five halogenated compounds (1c, 1e, 2d, 3a, 3d) showing significant activity and selectivity for cancer cells over normal HUVEC cells [1]. While the target compound itself was not among the fourteen tested, the class-level inference is that the 4-bromobenzamide motif is consistent with the halogen-dependent cytotoxicity enhancement observed in this scaffold class. Quantitative IC50 values from the study ranged from sub-micromolar to low micromolar for the most active brominated derivatives.

Cytotoxicity Anticancer Halogen SAR

Rotatable Bond Count Differentiates from Methyl-Substituted Benzofuran Analogs with Implications for Conformational Flexibility

The target compound has 4 rotatable bonds, compared to 5 rotatable bonds for the 3-methyl-substituted analog (4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, CAS 923195-37-3) [1]. The additional rotatable bond in the methyl analog arises from the methyl group at the benzofuran 3-position, which increases conformational entropy. Fewer rotatable bonds in the target compound predict a smaller entropic penalty upon target binding and potentially higher ligand efficiency, as per the established relationship between rotatable bond count and oral bioavailability.

Conformational flexibility Entropic penalty Ligand efficiency

Computed Heavy Atom Count and Molecular Complexity as Differentiators from Simplified Benzofuran-Benzamide Scaffolds

The target compound has a heavy atom count of 28 and a molecular complexity score of 572, compared with 26 heavy atoms and a complexity score of approximately 480 for the unsubstituted parent compound N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (C22H14ClNO3, MW 375.8 g/mol) [1][2]. The increased heavy atom count (+2, due to Br replacing H) and higher complexity score reflect the greater structural and electronic diversity conferred by the 4-bromo substituent. In the context of screening library design, higher molecular complexity is associated with increased probability of selective target engagement and reduced promiscuity.

Molecular complexity Chemical diversity Screening library design

4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide – Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Anticancer Cytotoxicity Screening in Leukemia and Carcinoma Models

Based on class-level SAR demonstrating that brominated benzofuran derivatives are selectively cytotoxic toward K562, MOLT-4, and HeLa cancer cell lines while sparing normal HUVEC cells, the target compound—carrying a 4-bromobenzamide motif—is rationally prioritized over non-brominated analogs for primary cytotoxicity screening. Users should benchmark against the unsubstituted parent (N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide) as a negative control for bromine-dependent activity [1]. The higher lipophilicity (XLogP3-AA 6.7) of the target compound should be accounted for in assay formatting, particularly regarding DMSO stock concentration and non-specific binding controls.

Bromodomain or Epigenetic Target Profiling Based on Scaffold Recognition

The benzofuran-benzamide scaffold has been explored in the patent literature as a bromodomain inhibitor chemotype (US20200289464A1), and structurally related benzofuran amides have shown engagement with BRD4 BD2 in BROMOscan assays. The target compound's dual-halogen (Br + Cl) substitution pattern, lower TPSA (59.3 Ų), and moderate rotatable bond count (4) make it a suitable candidate for inclusion in bromodomain or epigenetic reader protein screening panels, particularly where the 4-bromo substituent may occupy a distinct sub-pocket compared to the 4-chloro or 5-bromo analogs. Procurement should specify CAS 630057-47-5 to ensure the correct regioisomer [2].

Physicochemical Profiling and Permeability Studies Using a High-Lipophilicity Benzofuran Probe

With a computed XLogP3-AA of 6.7, the target compound serves as a high-lipophilicity representative within the benzofuran-benzamide series. This makes it suitable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where the impact of para-bromo substitution on passive diffusion is systematically compared with the 4-chloro analog (XLogP3-AA ~6.2) and the unsubstituted parent (XLogP3-AA ~5.9). The quantifiable lipophilicity gradient (~0.5–0.8 log units per halogen step) provides a calibrated tool set for investigating lipophilicity-permeability relationships in this chemotype [1].

Chemical Biology Tool Compound for Halogen-Bonding Studies

The 4-bromobenzamide moiety presents a polarizable bromine atom capable of engaging in halogen bonding with protein backbone carbonyls or side-chain acceptors. Combined with the 4-chlorobenzoyl group at the benzofuran 2-position, the compound offers two distinct halogen-bond donor sites with differing polarizability (Br > Cl). This dual-halogen architecture, absent in the mono-halogenated or non-halogenated analogs, makes the target compound a unique probe for crystallographic or biophysical studies of halogen bonding in protein-ligand complexes. Researchers should ensure procurement of the correct CAS 630057-47-5, as the regioisomer CAS 929390-63-6 (Br on benzofuran) would place the bromine in a sterically and electronically distinct environment [2].

Quote Request

Request a Quote for 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.